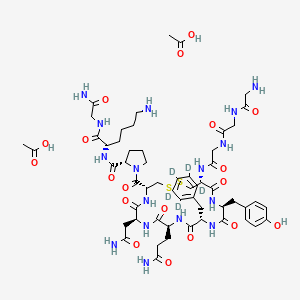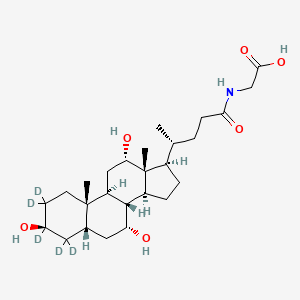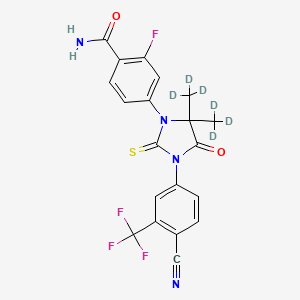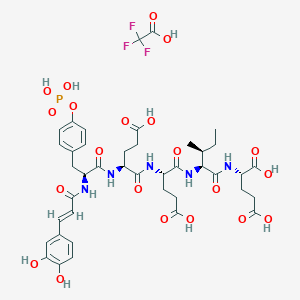
Citicoline (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citicoline (sodium), also known as cytidine diphosphate-choline, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline (sodium) is widely used as a dietary supplement and in medical treatments for various neurological disorders due to its neuroprotective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Citicoline (sodium) can be synthesized through several methods. One common method involves the reaction of cytidine monophosphate with phosphorylcholine in the presence of triphosgene. The product is then purified using recrystallization techniques . Another method involves the use of p-toluenesulfonyl chloride as a condensing agent in the presence of dimethylformamide .
Industrial Production Methods: Industrial production of citicoline (sodium) often involves a multi-step process. The raw materials, including citicoline sodium, sodium chloride, and edetate disodium, are prepared and subjected to rough and fine filtration. The solution is then subjected to various treatments to ensure stability and reduce impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Citicoline (sodium) undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. It is particularly sensitive to oxidative stress, which can lead to the formation of degradation products .
Common Reagents and Conditions: Common reagents used in the reactions involving citicoline (sodium) include acetonitrile, formate buffer, and sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major products formed from the reactions of citicoline (sodium) include various degradation products, which can be characterized using techniques like liquid chromatography and nuclear magnetic resonance .
Applications De Recherche Scientifique
Citicoline (sodium) has a wide range of scientific research applications. In neurology, it is used to enhance cognitive functions and improve prognosis after stroke. It has also been studied for its potential benefits in treating dementia, Parkinson’s disease, and traumatic brain injury . In ophthalmology, citicoline (sodium) has shown potential in protecting vision in patients with glaucoma . Additionally, it is used in psychiatry to enhance cognitive functions and treat conditions like schizophrenia and depression .
Mécanisme D'action
Citicoline (sodium) exerts its effects by serving as a donor of choline in the biosynthesis of phosphatidylcholine. This process is essential for maintaining the structural integrity of cell membranes. Citicoline (sodium) also increases the availability of neurotransmitters like acetylcholine, norepinephrine, and dopamine, which play crucial roles in cognitive functions . It has neuroprotective effects due to its ability to preserve cardiolipin and sphingomyelin, stimulate glutathione synthesis, and enhance brain metabolism .
Comparaison Avec Des Composés Similaires
Citicoline (sodium) is often compared with other choline sources like Alpha-GPC (alpha-glycerophosphocholine). Both compounds are used to enhance cognitive functions and improve brain health. citicoline (sodium) is unique in its ability to increase dopamine receptor densities and provide neuroprotective effects . Other similar compounds include phosphatidylcholine and choline bitartrate, which also play roles in brain health but differ in their bioavailability and mechanisms of action .
Conclusion
Citicoline (sodium) is a versatile compound with significant applications in neurology, ophthalmology, and psychiatry. Its unique properties and mechanisms of action make it a valuable tool in the treatment of various neurological disorders and cognitive impairments. The compound’s ability to enhance brain metabolism and protect neuronal structures highlights its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C14H25N4NaO11P2 |
|---|---|
Poids moléculaire |
510.31 g/mol |
Nom IUPAC |
sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1 |
Clé InChI |
YWAFNFGRBBBSPD-OCMLZEEQSA-M |
SMILES isomérique |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
SMILES canonique |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




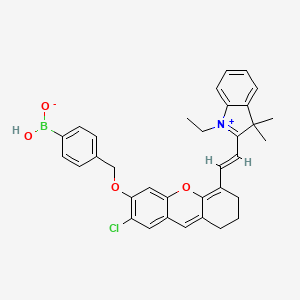
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

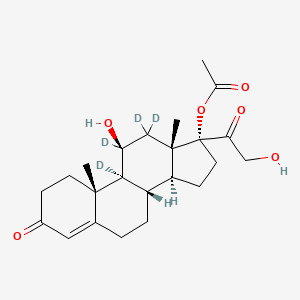

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
